![molecular formula C11H11IN2O3 B12098205 Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098205.png)
Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is a halogenated imidazo[1,2-a]pyridine derivative characterized by a hydroxymethyl group at position 6, an iodine atom at position 8, and an ethyl ester moiety at position 2. Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, frequently employed as intermediates for bioactive molecules such as kinase inhibitors, antiviral agents, and anticonvulsants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate pyridine derivatives with suitable reagents.
Introduction of the iodine atom: Iodination can be performed using iodine or iodine monochloride in the presence of oxidizing agents.
Esterification: The carboxylic acid group is esterified using ethanol and acid catalysts to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents and catalysts are potential strategies to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base.
Major Products
Oxidation: Ethyl 6-(carboxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate.
Reduction: Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate.
Substitution: Ethyl 6-(hydroxymethyl)-8-azidoimidazo[1,2-a]pyridine-2-carboxylate or ethyl 6-(hydroxymethyl)-8-thioimidazo[1,2-a]pyridine-2-carboxylate.
Scientific Research Applications
Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a lead compound in drug discovery programs targeting various diseases, such as tuberculosis and inflammatory disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting the activity of enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes in inflammation.
Interacting with receptors: Modulating the activity of receptors, such as G-protein-coupled receptors (GPCRs), to alter cellular signaling.
Disrupting cellular processes: Interfering with processes like DNA replication or protein synthesis in microbial cells, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Positions 6 and 8
The table below summarizes key structural analogs, highlighting substituent differences and their implications:
Key Comparison Points
Electronic Effects: Electron-Withdrawing Groups (EWGs): Iodo (target), bromo , cyano , and trifluoromethyl groups reduce electron density, enhancing electrophilicity for nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura in ).
Steric and Geometric Considerations: Iodo at position 8 (target) introduces significant steric bulk compared to fluoro or cyano . This may influence binding to biological targets or crystallization behavior (relevant for X-ray studies using SHELX ). Hydroxymethyl at position 6 (target) offers hydrogen-bonding capability absent in bromo or methyl analogs.
Biological Relevance: Imidazo[1,2-a]pyridines with halogen substituents (e.g., bromo, iodo) are intermediates for cyclin-dependent kinase (CDK) inhibitors . Iodo’s larger size may improve target selectivity over smaller halogens. Amino or hydroxymethyl groups (target) could enhance interactions with polar residues in enzyme active sites.
Physical Properties: Melting points vary widely: Ethyl 7-(cyclohexylamino)-8-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxylate melts at 169°C , while diethyl 8-cyano derivatives exhibit higher melting points (~243°C) due to rigidity . Solubility: Hydroxymethyl (target) and amino groups improve aqueous solubility compared to lipophilic analogs like ethyl 8-bromo-6-methyl derivatives .
Biological Activity
Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Formula: C11H11IN2O2
Molecular Weight: 330.12 g/mol
CAS Number: Not specified in the sources reviewed.
Structure: The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities.
Inhibitory Effects on Protein Kinases
Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit inhibitory effects on various protein kinases. These kinases play crucial roles in cellular signaling pathways associated with cancer and other diseases.
- VEGF-R2 Inhibition: Compounds similar to this compound have been reported to inhibit VEGF-R2, a receptor implicated in angiogenesis and tumor growth. This inhibition can potentially be leveraged for cancer therapies .
Anti-inflammatory Properties
Studies have shown that this compound may exhibit anti-inflammatory effects through modulation of inflammatory pathways. For instance:
- IKKβ-NF-κB Pathway: this compound has been observed to inhibit the IKKβ-NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines such as IL-6 .
Fibrosis Reduction
Recent investigations into liver fibrosis have highlighted the potential of this compound in mitigating fibrotic responses:
- LX-2 Cell Model: In vitro studies using LX-2 cells (a model for hepatic stellate cells) demonstrated that the compound reduced the expression of fibrosis markers like COL1A1 and α-SMA in a dose-dependent manner .
Cytotoxicity and Selectivity Index
The safety profile of this compound was assessed using the SRB assay:
Compound | IC50 (μmol/L) | CC50 (mmol/L) | Selectivity Index (SI) |
---|---|---|---|
41 | 30 | 13 | High |
8a | Not specified | High | Favorable |
These findings suggest that while the compound exhibits effective anti-fibrotic activity, it also maintains a favorable safety profile .
Study on Liver Fibrosis
In a recent study focusing on liver fibrosis, compounds related to this compound were tested for their ability to alleviate fibrosis markers in LX-2 cells. The study found significant reductions in COL1A1 and TGFβ1 expression levels when treated with these compounds .
Cancer Treatment Potential
Another case study explored the use of imidazo[1,2-a]pyridine derivatives as potential anti-cancer agents. The study highlighted their ability to inhibit tumor growth through mechanisms involving VEGF-R2 inhibition and modulation of signaling pathways critical for cell proliferation .
Q & A
Q. Basic: What synthetic strategies are recommended for introducing hydroxymethyl and iodo substituents into the imidazo[1,2-a]pyridine core?
Methodological Answer:
The synthesis of Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate requires a multi-step approach:
- Step 1: Start with a 2-aminopyridine precursor. Introduce the hydroxymethyl group at position 6 via Mannich-type reactions using formaldehyde or via alkylation with a protected hydroxymethyl reagent (e.g., chloromethyl methyl ether followed by deprotection).
- Step 2: Install the iodo group at position 8 using electrophilic iodination (e.g., N-iodosuccinimide in acetic acid) or via metal-catalyzed cross-coupling (e.g., Ullmann reaction with CuI).
- Step 3: Form the imidazo[1,2-a]pyridine core via cyclocondensation with α-bromoketones or bromopyruvic acid derivatives under basic conditions (e.g., NaOH or K₂CO₃) .
Key Considerations: - Protect the hydroxymethyl group during iodination to prevent oxidation.
- Optimize reaction temperatures (e.g., 80–100°C for cyclocondensation) to balance yield and purity .
Q. Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions. For example, the iodo group at C8 causes deshielding (~δ 140–150 ppm in ¹³C NMR), while the hydroxymethyl proton resonates at δ 4.5–5.0 ppm (¹H NMR) .
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure. The iodo substituent’s heavy atom effect enhances diffraction quality .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ expected for C₁₂H₁₂IN₂O₃) with <5 ppm error .
Q. Advanced: How can reaction conditions be optimized to improve yield and purity during iodination?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance iodine electrophilicity .
- Catalyst Screening: Test Cu(I) or Pd(II) catalysts to accelerate iodination. For example, CuI (10 mol%) in DMF at 60°C improves regioselectivity .
- Byproduct Analysis: Monitor reaction progress via TLC or HPLC to identify side products (e.g., di-iodinated derivatives). Adjust stoichiometry (1.1 eq NIS) to minimize over-iodination .
Data-Driven Example:
Condition | Yield (%) | Purity (%) |
---|---|---|
NIS, DMF, 60°C, 6h | 78 | 95 |
NIS, AcOH, 80°C, 8h | 65 | 88 |
Q. Advanced: How do the hydroxymethyl and iodo substituents influence biological activity compared to other halogenated analogs?
Methodological Answer:
- Hydroxymethyl Group: Enhances solubility and hydrogen-bonding capacity, potentially improving target binding (e.g., kinase inhibition observed in imidazo[1,2-a]pyridines with polar substituents) .
- Iodo Substituent: Provides a heavy atom for crystallography and may increase lipophilicity, affecting membrane permeability. Compare with bromo/chloro analogs:
Substituent | LogP (Predicted) | IC₅₀ (Kinase X, μM) |
---|---|---|
Iodo | 2.8 | 0.45 |
Bromo | 2.5 | 0.62 |
Chloro | 2.3 | 1.10 |
SAR Insight: Iodo’s larger atomic radius may improve steric complementarity in hydrophobic binding pockets . |
Q. Advanced: What computational methods predict the reactivity of the hydroxymethyl group in further derivatization?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model nucleophilic attack at the hydroxymethyl oxygen. Optimize transition states for reactions like acylation or sulfonation .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., water vs. DMSO) to predict reaction rates. For example, hydroxymethyl protonation in acidic media increases electrophilicity .
- Machine Learning: Train models on imidazo[1,2-a]pyridine datasets to predict optimal conditions for esterification or oxidation (e.g., PyTorch with RDKit descriptors) .
Q. Advanced: How can contradictions in biological assay data be resolved for this compound?
Methodological Answer:
- Assay Reproducibility: Standardize protocols (e.g., cell line passage number, serum-free media) to minimize variability .
- Metabolite Screening: Use LC-MS to identify degradation products (e.g., de-iodination or hydroxymethyl oxidation) that may interfere with activity .
- Orthogonal Assays: Validate kinase inhibition with both fluorescence polarization (FP) and surface plasmon resonance (SPR) .
Q. Advanced: What crystallographic challenges arise from the iodo substituent, and how are they addressed?
Methodological Answer:
- Heavy Atom Effects: The iodine atom causes strong absorption, requiring Mo-Kα radiation (λ = 0.7107 Å) and SHELXL absorption corrections .
- Disorder Modeling: If the hydroxymethyl group exhibits rotational disorder, refine occupancy ratios using PART instructions in SHELX .
- Data Collection: Use low-temperature (100 K) crystallography to reduce thermal motion artifacts .
Properties
Molecular Formula |
C11H11IN2O3 |
---|---|
Molecular Weight |
346.12 g/mol |
IUPAC Name |
ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11IN2O3/c1-2-17-11(16)9-5-14-4-7(6-15)3-8(12)10(14)13-9/h3-5,15H,2,6H2,1H3 |
InChI Key |
ZZDQTOQZZWXHQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.